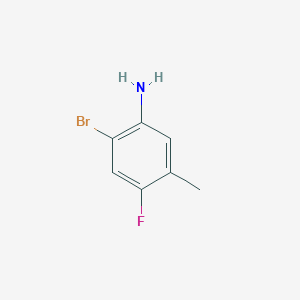

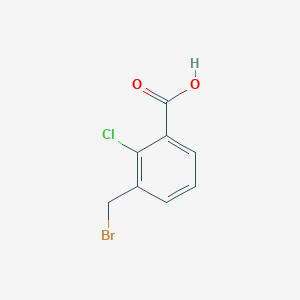

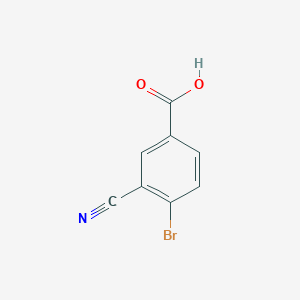

2-Bromo-1-fluoro-4-methoxybenzene

Overview

Description

2-Bromo-1-fluoro-4-methoxybenzene is a halogenated aromatic compound that is not commonly produced in large technical quantities. It is part of a broader class of compounds known as halogenated methoxybenzenes, or anisoles, which are ubiquitous in the environment. These compounds can have various origins, including both biogenic and anthropogenic sources, as suggested by studies on their presence in the marine troposphere .

Synthesis Analysis

The synthesis of related halogenated methoxybenzenes can be complex, involving multiple steps and various reaction conditions. For instance, methyl 4-bromo-2-methoxybenzoate, a compound with a similar structure, was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification, achieving an overall yield of about 47% . This indicates that the synthesis of 2-Bromo-1-fluoro-4-methoxybenzene could potentially follow a similar multi-step pathway, with careful consideration of reaction conditions to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is significantly influenced by the presence of halogen atoms. Studies using spectroscopic methods such as FT-IR and FT-Raman, along with density functional theory (DFT) calculations, have been conducted to understand the influence of bromine and fluorine atoms on the geometry and vibrational modes of benzene derivatives . These studies provide insights into the electronic properties and molecular geometry that would be relevant for 2-Bromo-1-fluoro-4-methoxybenzene as well.

Chemical Reactions Analysis

Halogenated benzene compounds can undergo various chemical reactions, including those induced by hydroxyl radicals. For example, 1-bromo-2-fluorobenzene reacts with hydroxyl radicals to form radical cations in neutral and acidic solutions . This suggests that 2-Bromo-1-fluoro-4-methoxybenzene could also participate in similar radical-induced reactions, potentially leading to the formation of various reactive intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated methoxybenzenes are influenced by the halogen atoms attached to the benzene ring. The presence of bromine and fluorine can affect properties such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies . Additionally, the thermodynamic properties, including heat capacities, entropies, enthalpy changes, and their correlations with temperature, have been calculated for related compounds, providing a basis for understanding the behavior of 2-Bromo-1-fluoro-4-methoxybenzene under different conditions .

Scientific Research Applications

Chemoselectivity in Synthesis

The compound 2-Bromo-1-fluoro-4-methoxybenzene is used in the field of organic synthesis, particularly for its role in chemoselectivity. It is involved in cobalt-catalyzed methoxycarbonylation of polysubstituted bromo, fluoro, and chlorobenzenes, demonstrating significant chemo- and regio-selectivity. This process is crucial for the synthesis of various fluorobenzoic acid derivatives from available materials, contributing to the efficient production of these valuable compounds (Boyarskiy et al., 2010).

Electrolyte Additive for Lithium-Ion Batteries

In the field of energy storage, 2-Bromo-1-fluoro-4-methoxybenzene has shown potential as an electrolyte additive for lithium-ion batteries. It can form a polymer film at high voltages, providing overcharge protection and improving the thermal stability of lithium-ion batteries. This additive also helps in lowering the flammability of the electrolyte, enhancing the safety of these batteries (Zhang Qian-y, 2014).

Application in Liquid Crystal Synthesis

This compound plays a role in the synthesis of liquid crystals. It is used in the preparation of enantiopure trioxadecalin derived liquid crystals. The nature of the phenyl substituent in these molecules, which can be derived from 2-Bromo-1-fluoro-4-methoxybenzene, significantly influences their mesogenic properties. This application is crucial in the development of advanced materials for displays and optical devices (Bertini et al., 2003).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful by inhalation, in contact with skin, and if swallowed . Protective measures such as wearing chemical impermeable gloves and ensuring adequate ventilation are recommended .

properties

IUPAC Name |

2-bromo-1-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIGJBQYDRJPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590734 | |

| Record name | 2-Bromo-1-fluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-fluoro-4-methoxybenzene | |

CAS RN |

1161497-23-9 | |

| Record name | 2-Bromo-1-fluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-fluoro-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)

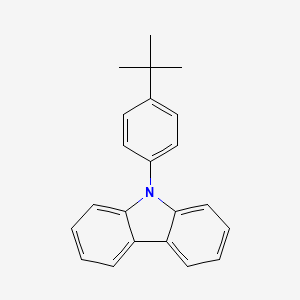

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)

![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)